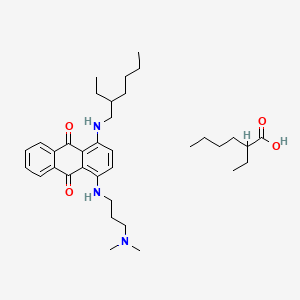
Einecs 302-168-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 302-168-3, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process is carefully monitored to prevent any uncontrolled reactions, given the explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various amines.
Oxidation: It can be oxidized to form different nitro compounds.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Substitution: Various nucleophiles can be used to replace the nitro groups under specific conditions.
Major Products
The major products formed from these reactions include various amines, nitro compounds, and substituted derivatives of 2,4,6-trinitrotoluene.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research is conducted on its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Studies are conducted on its potential use in medical applications, although its toxicity limits its use.
Industry: It is widely used in the mining industry for blasting and in military applications as an explosive.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid decomposition and gas formation result in a powerful explosion.
Comparison with Similar Compounds
2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:
- 2,4-dinitrotoluene
- 1,3,5-trinitrobenzene
- Nitroglycerin
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other explosives like nitroglycerin, which is more sensitive to shock and temperature changes. Its stability makes it a preferred choice for military and industrial applications.
Similar Compounds
- 2,4-dinitrotoluene : Less explosive but used in the synthesis of other chemicals.
- 1,3,5-trinitrobenzene : Similar explosive properties but less commonly used.
- Nitroglycerin : More powerful but less stable and more sensitive to handling.
Properties
CAS No. |
94094-67-4 |
|---|---|
Molecular Formula |
C35H53N3O4 |
Molecular Weight |
579.8 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-4-(2-ethylhexylamino)anthracene-9,10-dione;2-ethylhexanoic acid |
InChI |
InChI=1S/C27H37N3O2.C8H16O2/c1-5-7-11-19(6-2)18-29-23-15-14-22(28-16-10-17-30(3)4)24-25(23)27(32)21-13-9-8-12-20(21)26(24)31;1-3-5-6-7(4-2)8(9)10/h8-9,12-15,19,28-29H,5-7,10-11,16-18H2,1-4H3;7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
AOPGZDBGIMVENR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O.CCCCC(CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















